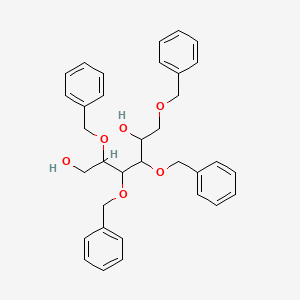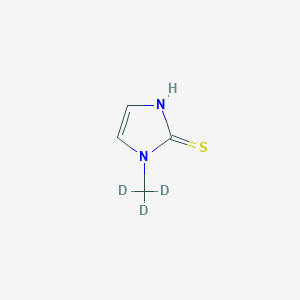
1,3,4,5-Tétra-O-benzyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetra-O-benzyl-D-glucitol is a chemically modified form of D-glucitol (sorbitol), where the hydroxyl groups are protected by benzyl groups. This modification is significant in carbohydrate chemistry for synthesizing complex molecules.
Synthesis Analysis
- Elvebak and Gray (1995) reported a method for synthesizing derivatives of 1,5-anhydro-D-glucitol, including compounds similar to 1,3,4,5-Tetra-O-benzyl-D-glucitol, through partial methylation and subsequent benzoylation (Elvebak & Gray, 1995).
- Haslam and Radford (1966) discussed syntheses of derivatives of 1,5-anhydro-D-glucitol, which provide insights into the synthesis of 1,3,4,5-Tetra-O-benzyl-D-glucitol (Haslam & Radford, 1966).
Molecular Structure Analysis
- Aslani-Shotorbani et al. (1981) described the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucitol with toluene-p-sulphonyl chloride, leading to products that help understand the structural behavior of similar compounds (Aslani-Shotorbani et al., 1981).
Chemical Reactions and Properties
- Keglević and Valenteković (1974) synthesized derivatives of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, providing valuable information on the chemical reactivity of similar compounds (Keglević & Valenteković, 1974).
- Koto et al. (1982) studied the α-glucosylation of alcohol with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, shedding light on the chemical properties of similar benzylated glucopyranoses (Koto et al., 1982).
Physical Properties Analysis
- Fowler et al. (1993) conducted displacement reactions on 2,3,4,6-tetra-O-benzyl-D-glucitols, which helps in understanding the physical properties of these compounds (Fowler et al., 1993).
Chemical Properties Analysis
- Horito et al. (1981) synthesized tetra-O-benzyl-D-glucopyranosylidene acetals, providing insights into the chemical properties of benzylated glucopyranoses (Horito et al., 1981).
Applications De Recherche Scientifique
Synthèse d'autres composés
Le composé peut être utilisé dans la synthèse d'autres molécules complexes. Par exemple, il a été utilisé dans la préparation des 2,3,4,6-tétra-O-acyl-Gluco-, Galacto- et Mannopyranoses {svg_1}.
Étude des effets anomères
Le composé a été utilisé dans des études pour démontrer l'effet anomère lors de la désacétylation et de la désalkylation {svg_2}.
Activités biologiques
Le composé a été associé à diverses activités biologiques des plantes {svg_3}. Par exemple, il se trouve dans A. plantanifolium, qui est utilisé pour le traitement de la rhumatalgie, de la paralysie et de la cardianeurie {svg_4}.
Thérapie photodynamique (PDT)
Le composé, lorsqu'il est modifié avec certains groupes, peut être utilisé en thérapie photodynamique (PDT), une méthode de traitement qui utilise des composés sensibles à la lumière pour tuer les cellules cancéreuses {svg_5}.
Imagerie cellulaire
Des versions modifiées du composé peuvent être utilisées pour l'imagerie cellulaire, aidant les chercheurs à visualiser les structures et les processus cellulaires {svg_6}.
Tomographie par émission de positons (TEP)
Le composé, lorsqu'il est marqué avec certains isotopes, peut être utilisé en tomographie par émission de positons (TEP), un type de test d'imagerie qui permet de révéler le fonctionnement des tissus et des organes {svg_7}.
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUZFJJURBWAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)






![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)